molecular formula C11H12F2N2O B12229494 3,3-difluoro-N-(6-methylpyridin-2-yl)cyclobutane-1-carboxamide

3,3-difluoro-N-(6-methylpyridin-2-yl)cyclobutane-1-carboxamide

Cat. No.: B12229494
M. Wt: 226.22 g/mol
InChI Key: ROLJRWSSYHNSMP-UHFFFAOYSA-N
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Description

3,3-Difluoro-N-(6-methylpyridin-2-yl)cyclobutane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with difluoro and carboxamide groups, and a pyridine ring with a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-difluoro-N-(6-methylpyridin-2-yl)cyclobutane-1-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine under reducing conditions with reagents like lithium aluminum hydride.

    Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Amine derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

3,3-Difluoro-N-(6-methylpyridin-2-yl)cyclobutane-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-(6-methylpyridin-2-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,3-Difluoro-N-(6-methylpyridin-2-yl)cyclobutane-1-carboxamide is unique due to its combination of a cyclobutane ring, difluoro groups, and a pyridine ring, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H12F2N2O

Molecular Weight

226.22 g/mol

IUPAC Name

3,3-difluoro-N-(6-methylpyridin-2-yl)cyclobutane-1-carboxamide

InChI

InChI=1S/C11H12F2N2O/c1-7-3-2-4-9(14-7)15-10(16)8-5-11(12,13)6-8/h2-4,8H,5-6H2,1H3,(H,14,15,16)

InChI Key

ROLJRWSSYHNSMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CC(C2)(F)F

Origin of Product

United States

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